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Zuclomiphene-d5 (citrate)

Cat. No.: B12392600
M. Wt: 603.1 g/mol
InChI Key: PYTMYKVIJXPNBD-XGCPMUBPSA-N
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Description

Advantages of Deuteration in Research Contexts

The substitution of hydrogen with deuterium (B1214612) can confer several advantages, primarily related to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can significantly influence the rate of chemical reactions, particularly those involving bond cleavage. mdpi.cominformaticsjournals.co.in

One of the most significant consequences of the stronger C-D bond is an increase in metabolic stability. juniperpublishers.cominformaticsjournals.co.in Many drug metabolism processes, often mediated by enzymes like cytochrome P450, involve the breaking of C-H bonds. juniperpublishers.comtandfonline.com By replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down. juniperpublishers.cominformaticsjournals.co.in This can lead to a longer biological half-life of the drug, meaning it remains in the body for a longer period. juniperpublishers.cominformaticsjournals.co.in

The altered metabolic rate directly impacts the pharmacokinetic profile of a drug—how the body affects the drug over time. researchgate.net A slower metabolism can lead to a reduced clearance rate of the drug from the body. juniperpublishers.comnih.gov This can result in higher and more sustained plasma concentrations of the drug, which may allow for less frequent dosing. informaticsjournals.co.innih.gov Studies have shown that deuteration can lead to a significant increase in the area under the time-concentration curve (AUC) and the maximum plasma concentration (Cmax). nih.gov

Zuclomiphene-d5 (citrate)

Zuclomiphene (B94539) is the cis-isomer of clomiphene, a nonsteroidal triphenylethylene (B188826) derivative. chemsrc.com Zuclomiphene-d5 (citrate) is a deuterated form of zuclomiphene citrate (B86180), where five hydrogen atoms on the phenyl ring have been replaced with deuterium. nih.govclearsynth.comsynzeal.com This specific labeling makes it a valuable tool for various research applications, particularly as an internal standard in analytical testing. clearsynth.com

PropertyValueSource
Chemical Name Zuclomiphene Ring-d5 Citrate clearsynth.com
Synonyms (Z)-Clomiphene-D5 citrate; cis-Clomiphene-D5 citrate clearsynth.com
Molecular Formula C32H36ClNO8 chemsrc.com
Molar Mass 598.08314 g/mol
Application Labeled internal standard for quantification of Clomiphene by GC- or LC-mass spectrometry clearsynth.com

This table presents data for the citrate salt form.

Potential for Exploring Novel Mechanisms of Action

The application of deuterated compounds extends beyond simply tracing metabolic pathways; it offers a unique avenue for exploring and understanding novel mechanisms of action. By selectively replacing hydrogen with deuterium at specific molecular sites, researchers can modulate the metabolic stability of a compound. researchgate.net This "metabolic switching" can sometimes alter the primary metabolic pathway of a drug, potentially leading to the formation of different metabolites and, consequently, revealing previously unknown biological activities or mechanisms.

The kinetic isotope effect is a key principle in these investigations. If a particular C-H bond is broken during a rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the reaction. researchgate.net By observing how this slowdown affects the biological activity or the metabolic profile of the compound, scientists can gain crucial insights into its mechanism of action. This approach allows for a detailed examination of enzyme-substrate interactions and can help to identify the specific sites on a molecule that are critical for its biological function. The use of deuterium labeling provides a powerful tool to probe the intricate details of how a molecule interacts within a biological system, thereby facilitating the discovery of novel therapeutic actions. clearsynth.com

Methodologies for Deuterium Incorporation

The synthesis of deuterated compounds is achieved through several established methods, each with its specific applications and advantages. These techniques allow for the precise placement of deuterium atoms within a molecule.

Direct Exchange Reactions (Proton-Deuterium Exchange)

Direct hydrogen-deuterium exchange (H-D exchange) is a common method for incorporating deuterium into a molecule. wikipedia.org This chemical reaction involves the substitution of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source, such as deuterium oxide (D₂O). wikipedia.orglibretexts.org The process is most easily applied to exchangeable protons, such as those found in hydroxyl or amine groups, which can exchange with the solvent without a catalyst. wikipedia.org

For less reactive C-H bonds, the exchange can be facilitated using acid, base, or metal catalysts, often under conditions of increased temperature and pressure. wikipedia.org For instance, α-hydrogens in ketones can be exchanged for deuterium in the presence of D₂O and an acid or base catalyst. libretexts.org This method's efficiency often depends on the stability of the substrate under the required reaction conditions. wikipedia.org

Utilization of Deuterated Reagents and Solvents

Another prevalent strategy for introducing deuterium is through the use of deuterated reagents and solvents during a chemical synthesis. synmr.insimsonpharma.com These are compounds where hydrogen atoms have been replaced by deuterium. simsonpharma.com Common deuterated solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are essential in NMR spectroscopy to avoid solvent signal interference. synmr.infiveable.me

In synthesis, reagents such as deuterated lithium aluminum hydride (LiAlD₄) or sodium borodeuteride (NaBD₄) can be used to introduce deuterium atoms during the reduction of functional groups like carbonyls or esters. imreblank.ch Similarly, using deuterated solvents can sometimes lead to the incorporation of deuterium into the product, depending on the reaction mechanism. rsc.orgsynmr.in This method is particularly useful for creating isotopically labeled compounds where direct exchange is not feasible. clearsynth.com

Synthesis from Deuterated Precursors

A third approach involves constructing the target molecule from starting materials that are already deuterated. nih.govresearchgate.net This method, known as synthesis from deuterated precursors, is often employed when specific and complex labeling patterns are required that cannot be achieved through direct exchange or the use of simple deuterated reagents. clearsynth.comresearchgate.net

This strategy relies on the availability of simple, commercially available deuterated building blocks. researchgate.net The synthesis then proceeds through established reaction pathways to assemble the final, more complex deuterated molecule. While potentially involving multiple steps, this method offers precise control over the location of the deuterium atoms within the final structure. clearsynth.com

Zuclomiphene-d5 (citrate) Profile

Zuclomiphene-d5 (citrate) is the deuterated form of Zuclomiphene citrate, which is the cis-isomer of clomiphene citrate. medchemexpress.comchemsrc.com Clomiphene citrate itself is a selective estrogen receptor modulator (SERM). nih.gov The primary research application of Zuclomiphene-d5 (citrate) is as an internal standard for the quantification of Zuclomiphene in biological samples using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). axios-research.com

Physicochemical Properties of Zuclomiphene-d5 (citrate)
PropertyValueSource
Molecular FormulaC₃₂H₃₁D₅ClNO₈ chemsrc.com
Molar Mass~603.1 g/mol nih.gov
AppearanceWhite to Off-White Solid
Melting Point139 - 141°C
SolubilitySlightly soluble in DMSO and Methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36ClNO8 B12392600 Zuclomiphene-d5 (citrate)

Properties

Molecular Formula

C32H36ClNO8

Molecular Weight

603.1 g/mol

IUPAC Name

2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D;

InChI Key

PYTMYKVIJXPNBD-XGCPMUBPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Zuclomiphene D5 Citrate As a Specialized Research Reagent

Role as an Analytical Reference Standard

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. Zuclomiphene-d5 (citrate) functions as such a standard, provided with comprehensive characterization data that complies with regulatory guidelines. clearsynth.comaxios-research.comaquigenbio.com Its use is fundamental in ensuring the accuracy and reliability of analytical procedures.

The development of new analytical methods, particularly for the quantification of clomiphene and its isomers, relies on the availability of a dependable reference standard. clearsynth.comsynzeal.comclearsynth.com Researchers use Zuclomiphene-d5 (citrate) to establish and optimize critical parameters for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This includes determining chromatographic retention times, separation efficiency between isomers, and mass spectrometric fragmentation patterns. The use of a certified standard is a foundational step in creating a robust and reliable testing method. aquigenbio.com

Once an analytical method is developed, it must undergo validation to demonstrate its suitability for the intended purpose, a process guided by international standards such as the ICH Q2(R2) guideline. europa.eu Analytical Method Validation (AMV) involves assessing various performance characteristics. europa.eu Zuclomiphene-d5 (citrate) is employed as a reference material to formally verify a method's specificity, linearity, accuracy, and precision for the analysis of clomiphene. clearsynth.comaquigenbio.comsynzeal.comclearsynth.com This validation is crucial for methods supporting drug applications, such as an Abbreviated New Drug Application (ANDA). clearsynth.comsynzeal.com

In both research and manufacturing environments, Quality Control (QC) is essential for ensuring the ongoing reliability of analytical testing. clearsynth.comaxios-research.comclearsynth.com Zuclomiphene-d5 (citrate) is used to prepare QC samples with known concentrations. These samples are analyzed alongside unknown test samples to monitor the performance and consistency of the analytical procedure over time. clearsynth.comaquigenbio.comsynzeal.com This practice ensures that the analytical system remains in a state of control and that the data generated are consistently accurate and dependable. axios-research.com

Use in Method Validation (AMV)

Function as an Internal Standard in Quantitative Research Methods

One of the most critical applications of Zuclomiphene-d5 (citrate) is its use as an internal standard (IS) in quantitative assays. clearsynth.comclearsynth.comchemicalbook.in An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and control. Stable isotope-labeled compounds like Zuclomiphene-d5 are considered the gold standard for this purpose. medchemexpress.comveeprho.com

ApplicationRole of Zuclomiphene-d5 (citrate)
Analytical Method Development Used to establish and optimize separation and detection parameters. clearsynth.comaquigenbio.com
Analytical Method Validation Serves as a reference to confirm method accuracy, precision, and specificity. axios-research.comsynzeal.com
Quality Control Incorporated into QC samples to monitor the ongoing performance of an analytical method. aquigenbio.comclearsynth.com
Internal Standard Added to samples to correct for variability in sample preparation and analysis, especially in mass spectrometry. clearsynth.comchemicalbook.inveeprho.com

Zuclomiphene-d5 (citrate) is specifically intended for use as an internal standard in quantitative methods that employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comclearsynth.comchemicalbook.in Because it is chemically identical to unlabeled zuclomiphene (B94539), it behaves the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. veeprho.com However, its higher mass allows the instrument to detect it as a separate entity from the target analyte. By comparing the instrument response of the analyte to that of the known quantity of the internal standard, precise quantification can be achieved, effectively correcting for variations in sample handling or instrument performance. medchemexpress.comveeprho.com

Analyzing drug concentrations in complex biological matrices, such as hair and nail clippings, presents significant challenges due to the presence of interfering substances that can suppress or enhance the analytical signal. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like Zuclomiphene-d5 is crucial for overcoming these "matrix effects." veeprho.com In a study developing a method to detect clomiphene in keratinous matrices, clomiphene-D5 was used as the internal standard to ensure accurate quantification. researchgate.net Because the internal standard is affected by the matrix in the same way as the analyte, its inclusion compensates for variations in sample extraction efficiency and signal response, leading to a significant improvement in the accuracy, precision, and reproducibility of the results. veeprho.com

Preclinical and Mechanistic Research on Zuclomiphene Non Deuterated Analog

Molecular and Cellular Mechanisms of Action

The primary mechanism of action for Zuclomiphene (B94539) involves its interaction with estrogen receptors (ERs), leading to a range of cellular responses that are dependent on the specific tissue and hormonal environment.

Zuclomiphene functions as a SERM, a class of compounds that bind to estrogen receptors and can act as either agonists or antagonists depending on the target tissue. nih.govoup.com This dual activity is a hallmark of SERMs and underlies their complex pharmacological effects. oup.com The molecular basis for this tissue-specific action is multifaceted, involving the conformation of the ER, the ER subtype present, and interactions with various coregulatory proteins. oup.comoup.com

The biological activity of Zuclomiphene is highly context-dependent, displaying both estrogenic (agonist) and antiestrogenic (antagonist) properties. oup.com For instance, Zuclomiphene is described as having weak estrogen agonist activity. In contrast, its counterpart, enclomiphene (B195052), is primarily considered an estrogen receptor antagonist. researchgate.net This mixed agonist/antagonist profile means that in some tissues, Zuclomiphene can mimic the effects of estrogen, while in others, it can block them. researchgate.net The specific response is dictated by the cellular context, including the presence of other signaling molecules and the ratio of different ER subtypes. oup.com

A fundamental aspect of Zuclomiphene's mechanism is its ability to compete with endogenous estrogens, such as estradiol (B170435), for binding to estrogen receptors. mdpi.comnih.gov By occupying the ligand-binding domain of the ER, Zuclomiphene can prevent the binding of natural estrogens, thereby inhibiting their downstream signaling pathways. nih.govdrugbank.com This competitive inhibition is a key feature of its antiestrogenic activity in certain tissues. valhallavitality.com

The human body has two main subtypes of estrogen receptors, ERα and ERβ, which are products of different genes. doctorlib.org The tissue-specific effects of SERMs like Zuclomiphene are partly determined by their differential binding to and activation of these ER subtypes. oup.com The binding of a ligand to an ER induces a conformational change in the receptor, which in turn influences its interaction with coregulator proteins—coactivators and corepressors. oup.comoup.com

The specific shape adopted by the ER-ligand complex determines which coregulators are recruited. doctorlib.org When an agonist like estradiol binds, the complex typically recruits coactivators, leading to gene transcription. oup.com Conversely, when an antagonist binds, the complex may recruit corepressors, which inhibit gene transcription. oup.com Zuclomiphene's mixed agonist/antagonist profile suggests that the ER-Zuclomiphene complex can recruit different sets of coregulators in different cell types, leading to varied physiological outcomes. oup.com For example, in endometrial epithelial cells, clomiphene citrate (B86180) has been shown to inhibit estradiol-induced cell proliferation by preventing the recruitment of the coactivator SRC-1 to ERα. oup.com

FeatureDescriptionReferences
Compound Class Selective Estrogen Receptor Modulator (SERM) wikipedia.orgnih.gov
Primary Target Estrogen Receptors (ERα and ERβ) oup.comdoctorlib.org
Mechanism Competes with endogenous estrogens for ER binding. mdpi.comnih.gov
Activity Profile Context-dependent agonist and antagonist effects. oup.comresearchgate.net
Coregulator Interaction Influences the recruitment of coactivators and corepressors to the ER complex. oup.comoup.com

Research in animal models has demonstrated that Zuclomiphene can modulate the function of the pituitary gland, specifically the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These hormones are crucial for regulating reproductive function. genome.jp

In ovine pituitary cell cultures, Zuclomiphene exhibited a dual role. It acted as an estrogen agonist by increasing the LH response to gonadotropin-releasing hormone (LHRH). nih.gov Surprisingly, in the same system, it functioned as an estrogen antagonist concerning FSH secretion, blocking the inhibitory effect of estradiol. nih.gov This differential effect on LH and FSH suggests that Zuclomiphene can uncouple the regulation of these two gonadotropins at the pituitary level in this animal model. nih.gov This action is attributed to its blocking of estrogen's negative feedback on the hypothalamus and pituitary. researchgate.netoup.com

Animal ModelPituitary HormoneObserved Effect of ZuclomipheneReference
Ovine Pituitary CellsLuteinizing Hormone (LH)Agonistic (sensitized cultures to LHRH) nih.gov
Ovine Pituitary CellsFollicle-Stimulating Hormone (FSH)Antagonistic (blocked estradiol's inhibitory effect) nih.gov

Zuclomiphene has been investigated for its potential antitumor activity in various cancer cell lines, particularly in human mammary carcinoma cells (MCF-7). nih.gov Studies have shown that Zuclomiphene can inhibit the growth of these cancer cells. nih.govresearchgate.net

The mechanism of this antitumor effect appears to be complex and may involve both ER-dependent and ER-independent pathways. nih.gov At lower concentrations, the growth-inhibitory effects of some clomiphene analogs can be reversed by estradiol, suggesting an ER-mediated mechanism. researchgate.net However, at higher concentrations, Zuclomiphene becomes the most potent among the tested clomiphene analogs, and its antitumor activity is not reversible by estradiol, indicating a mechanism that is likely independent of the estrogen receptor. nih.gov This ER-independent activity shows some correlation with binding to a microsomal antiestrogen-binding site (AEBS). nih.gov

Cell LineCompoundEffectMechanismReference
MCF-7 (Human Mammary Carcinoma)ZuclomipheneGrowth inhibitionER-dependent and ER-independent pathways nih.gov
MCF-7 (Human Mammary Carcinoma)ZuclomipheneBecomes most potent anti-tumor agent at higher, estrogen-irreversible doses.Correlates with affinity for AEBS, not RE. nih.gov

Antitumor Activity in in vitro Cell Lines

Estrogen-Reversible Growth Inhibition

In studies involving MCF-7 human mammary carcinoma cells, which are estrogen receptor (ER)-positive, the growth-inhibitory effects of zuclomiphene at lower concentrations were found to be reversible by the addition of estradiol. nih.gov This suggests that at these concentrations, zuclomiphene's primary mechanism of inhibiting cell growth is through its interaction with the estrogen receptor, acting as an antagonist that can be overcome by the natural ligand, estradiol. nih.gov The magnitude of this estrogen-reversible growth inhibition has been shown to correlate with the compound's affinity for the estrogen receptor. nih.gov

Hypocholesterolemic Activity in Research Contexts

Zuclomiphene has been identified as an orally active hypocholesterolemic agent. medchemexpress.comchemsrc.comglpbio.comglpbio.com Research has demonstrated its ability to lower serum cholesterol levels. oup.com Specifically, studies have investigated its effect on cholesterol biosynthesis within the central nervous system. nih.gov Clomiphene, the mixture containing zuclomiphene, is known to inhibit the enzyme 24-dehydrocholesterol reductase, which is involved in the conversion of desmosterol (B1670304) to cholesterol. wikipedia.org

Comparative Isomeric Research: Zuclomiphene (cis) versus Enclomiphene (trans)

The two geometric isomers of clomiphene, zuclomiphene (cis-isomer) and enclomiphene (trans-isomer), exhibit distinct biological properties, which has prompted extensive comparative research.

Differential Biological Potencies and Activities

Zuclomiphene and enclomiphene display different and sometimes opposing biological actions. researchgate.netresearchgate.net Zuclomiphene is generally considered to have estrogenic (agonist) properties, while enclomiphene is primarily anti-estrogenic (antagonist). researchgate.netresearchgate.net In studies on ovine pituitary cells, zuclomiphene acted as an estrogen agonist in terms of luteinizing hormone (LH) secretion but as an antagonist for follicle-stimulating hormone (FSH) secretion. nih.gov Conversely, enclomiphene acted as an estrogen antagonist for the LH response. nih.gov In ovariectomized rats, zuclomiphene is a potent estrogen agonist in the uterus, whereas enclomiphene antagonizes this effect. oup.com However, both isomers have been shown to reduce serum cholesterol. oup.com

In terms of growth inhibition of MCF-7 cells at low, estrogen-reversible doses, enclomiphene was found to be more potent than zuclomiphene. nih.gov However, at higher, estrogen-irreversible doses, zuclomiphene became the most active inhibitor. nih.gov

FeatureZuclomiphene (cis-isomer)Enclomiphene (trans-isomer)
General Activity Primarily estrogenic (agonist) researchgate.netresearchgate.netPrimarily anti-estrogenic (antagonist) researchgate.netresearchgate.net
Uterine Activity (rat) Potent estrogen agonist oup.comAntagonizes zuclomiphene's effect oup.com
Pituitary Gonadotropin Secretion (ovine) LH agonist, FSH antagonist nih.govLH antagonist nih.gov
MCF-7 Cell Growth Inhibition (low dose) Less potent nih.govMore potent nih.gov
MCF-7 Cell Growth Inhibition (high dose) Most potent nih.govLess potent than zuclomiphene nih.gov
Serum Cholesterol Reduces levels oup.comReduces levels oup.com

Stereoisomer-Specific Estrogen Receptor Modulation

The differential effects of zuclomiphene and enclomiphene are rooted in their specific interactions with estrogen receptors (ERα and ERβ). nih.gov Zuclomiphene's estrogenic activity is attributed to its function as an ER agonist, while enclomiphene's anti-estrogenic effects stem from its role as an ER antagonist. researchgate.netresearchgate.net In ovine luteal cells, both isomers were found to inhibit progesterone (B1679170) secretion, and their effects were not additive or antagonistic to each other, suggesting they may act through similar pathways in this context. oup.com Studies on ovine pituitary cells revealed that zuclomiphene can act as both an ER agonist and antagonist depending on the specific cellular response being measured (LH vs. FSH secretion). nih.gov This highlights the complexity of their interaction with estrogen receptors and the tissue-specific nature of their effects. gamedaymenshealth.com

Comparative Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models have revealed significant differences between zuclomiphene and enclomiphene. Zuclomiphene generally exhibits a longer biological half-life and tends to accumulate in the body to a greater extent than enclomiphene. researchgate.netmdpi.com This persistence may be due to stereoselective enterohepatic circulation. researchgate.net In mice, both isomers were found to persist in the eye and male reproductive tract, with zuclomiphene being maintained at higher levels. mdpi.com Notably, zuclomiphene was also detected in the brain, whereas enclomiphene was not. mdpi.com In a chronic dosing study in mice, only zuclomiphene treatment was associated with profound effects on various reproductive tissues and hormone secretion. researchgate.net The bioavailability of enclomiphene is lower than that of zuclomiphene due to its more rapid elimination. researchgate.net

Pharmacokinetic ParameterZuclomiphene (cis-isomer)Enclomiphene (trans-isomer)
Biological Half-life Longer researchgate.netmdpi.comShorter researchgate.net
Accumulation Accumulates in plasma with repeated doses researchgate.netresearchgate.netLess accumulation
Tissue Persistence (mice) Persists in eye, male reproductive tract, and brain mdpi.comPersists in eye and male reproductive tract, but not brain mdpi.com
Bioavailability Higher researchgate.netLower researchgate.net
Elimination Slower researchgate.netMore rapid researchgate.net
Differences in Biological Half-Life

Zuclomiphene and its isomer, enclomiphene, exhibit distinct pharmacokinetic profiles, largely defined by their differing biological half-lives. Studies have shown that zuclomiphene has a significantly longer half-life compared to enclomiphene. maximustribe.combrieflands.com In human studies, the half-life of zuclomiphene is estimated to be around 24 hours, whereas enclomiphene's half-life is approximately 5 hours. brieflands.comoup.com Some research suggests an even longer half-life for zuclomiphene, in the range of 30 to 50 days. mensreproductivehealth.com This extended half-life means that zuclomiphene can persist in the body for long periods. Traces of zuclomiphene have been detected in plasma for several weeks and in urine for over 261 days after administration has ceased. oup.comwikipedia.org This persistence is thought to be due to stereo-specific enterohepatic recycling or the sequestering of zuclomiphene in tissues. fda.gov In contrast, enclomiphene is cleared from the system more rapidly, with low amounts found after just 24 hours. maximustribe.comimedpub.com

Tissue Distribution and Persistence in Animal Studies

Animal studies using radiolabeled zuclomiphene have provided insights into its distribution and persistence in various tissues. Following oral administration in mice, zuclomiphene was found to be widely distributed to more organs than enclomiphene and remained associated with specific tissues for longer durations. maximustribe.comimedpub.com Both isomers have been observed to persist in the eye and male reproductive tract longer than in other tissues, with zuclomiphene being maintained at higher levels. mdpi.com

A study in mice using 14C-labelled zuclomiphene detailed its distribution. imedpub.com High concentrations of radioactivity were found in tissues such as the bile, gall bladder, liver, pancreas, and kidneys. researchgate.net Notably, zuclomiphene was also found to persist in the brain, a characteristic not observed with enclomiphene. mdpi.com The accumulation of zuclomiphene in the male reproductive organs and the eye has been suggested as a possible explanation for some of the adverse effects observed in these tissues in animal models. imedpub.comoup.com For instance, significant levels of zuclomiphene were detected in the Harderian gland and the uveal tract of the mouse eye. mdpi.com

Tissue Distribution of 14C-Zuclomiphene in Male Mice at 4 and 24 Hours Post-Dose
Tissue (4h)Concentration (ng eq/g)Tissue (24h)Concentration (ng eq/g)
Bile728000Eye uveal tract6680
Gall bladder583000Liver4180
Liver29800Gall bladder3960
Pancreas14200Bile2420
Kidney cortex12700Harderian gland2210

Effects on Reproductive Physiology in Animal Models

Impact on Testicular and Accessory Gland Weight in Immature Male Rats

Studies in immature male rats have demonstrated that zuclomiphene can inhibit the weight increase of the testes and accessory glands. nih.govresearchgate.net Daily administration of zuclomiphene to intact immature rats from 21 to 44 days of age resulted in these inhibitory effects. nih.govresearchgate.net In a 12-week study in mice, high-dose zuclomiphene was associated with weight reduction in the testes, seminal vesicles, and epididymides. europa.eu Similarly, another study in male mice showed that zuclomiphene administration led to a significant decrease in the size and weight of the epididymis and seminal vesicles. google.com In castrated immature rats, while clomiphene isomers stimulated an increase in the weight of seminal vesicles compared to controls, they did not achieve the organ weight seen in normal controls. nih.gov

Modulation of Spermatogenesis in Rodent Models

Zuclomiphene has been shown to affect spermatogenesis in rodent models. In immature male rats, treatment with zuclomiphene resulted in the arrest of spermatogenesis at the primary spermatocyte stage. nih.govresearchgate.net A study in male mice receiving a high dose of zuclomiphene for 91 days showed evidence of testicular degeneration, with an absence of sperm production. google.com While spermatogonia and primary spermatocytes were present, spermatogenesis was arrested. google.com In contrast, another study on adult male rats treated with clomiphene citrate found no significant effect on spermatogenesis as per Johnsen's score. pjmhsonline.com However, it's noted that long-term treatment of male rats with clomiphene has been reported to inhibit most testicular functions. ethernet.edu.et

Influence on Leydig Cells and Serum Hormone Levels (LH, FSH, Testosterone) in Male Mice/Rats

The influence of zuclomiphene on Leydig cells and hormone levels has been a key area of research. In a chronic dosing study in male mice, zuclomiphene treatment was associated with profound effects on Leydig cells and altered secretion of testosterone (B1683101) (T), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). researchgate.netnih.gov Specifically, high-dose zuclomiphene led to Leydig cell degeneration and a reduction in their size and numbers. maximustribe.comgoogle.com

Regarding hormone levels, studies in intact male rats have shown that zuclomiphene suppresses LH and testosterone secretion. nih.govresearchgate.net In castrated rats, zuclomiphene was found to be a potent inhibitor of LH secretion. nih.govresearchgate.net A study in Sprague-Dawley rats demonstrated that zuclomiphene drastically reduced total serum testosterone in a dose-dependent manner. europa.eu In contrast, a study in baboons showed that zuclomiphene did not significantly increase testosterone concentrations from baseline. researchgate.net In male mice, high-dose zuclomiphene citrate treatment for 91 days led to strong effects on serum T, LH, and FSH, with zuclomiphene appearing to have an estrogen agonist effect in lowering LH and FSH. google.com

Effects of Zuclomiphene on Reproductive Parameters in Male Animal Models
Animal ModelParameterEffect of ZuclomipheneCitation
Immature Male RatsTesticular & Accessory Gland WeightInhibited weight increase nih.govresearchgate.net
Male MiceTesticular & Accessory Gland WeightWeight reduction europa.eu
Immature Male RatsSpermatogenesisArrested at primary spermatocyte stage nih.govresearchgate.net
Male MiceSpermatogenesisTesticular degeneration, no sperm production (high dose) google.com
Male MiceLeydig CellsDegeneration, reduced size and number maximustribe.comgoogle.com
Intact Male RatsLH & TestosteroneSuppressed secretion nih.govresearchgate.net
Male RatsSerum TestosteroneDrastically reduced europa.eu
Male MiceSerum T, LH, FSHLowered levels (estrogen agonist effect) google.com

Gamete and Embryo Development Studies in Murine Models

The effects of zuclomiphene on gametes and early embryonic development have been investigated in murine models. In one study, mouse oocytes fertilized both in vivo and in vitro were exposed to various concentrations of zuclomiphene. nih.gov The results indicated that fertilization rates, blastocyst formation rates, and degeneration rates were all adversely affected in a dose-dependent manner. nih.gov There was no statistically significant difference found between the effects of zuclomiphene and enclomiphene in this regard. nih.gov Another study noted that while adverse effects of clomiphene citrate on mouse ovum fertilization and embryo development have been demonstrated in vitro, the circulating levels in clinical use may not reach the concentrations required to produce these effects. glowm.com

A study investigating the effects of clomiphene citrate administered during the periconception phase in mice found that it could lead to fetal loss and developmental impairment. oup.com Even a moderate dose, comparable to low human doses, resulted in a reduction in viable pregnancies. oup.com Furthermore, neonatal treatment of male rats with clomiphene citrate was shown to have long-term effects on their reproductive physiology, leading to an increased number of pre- and post-implantation losses in females they mated with. nih.gov

Effects on in vitro and in vivo Fertilization Rates

Preclinical studies using a mouse model have demonstrated that zuclomiphene can adversely affect fertilization rates. nih.gov In research involving the exposure of mouse oocytes to varying concentrations of zuclomiphene, a dose-dependent negative impact on both in vitro and in vivo fertilization was observed. nih.govchemsrc.commedchemexpress.cn

In one significant study, approximately 3,200 mouse embryos were evaluated after oocytes were fertilized in vivo and in vitro and subsequently cultured with increasing concentrations of zuclomiphene, enclomiphene, and clomiphene citrate. nih.gov The results indicated that fertilization rates were significantly and negatively affected by the compounds in a dose-dependent manner. nih.gov Notably, the study found no statistically significant difference between the effects of zuclomiphene and enclomiphene on fertilization. nih.gov Other animal studies have also pointed to potential adverse effects on fertilization, suggesting that clomiphene citrate can interfere with normal reproductive physiology. thieme-connect.comnih.gov

Table 1: Effect of Zuclomiphene on Mouse Fertilization Rates

Concentration Effect on Fertilization Rate Statistical Significance

This table illustrates the dose-dependent relationship between zuclomiphene concentration and its adverse effect on mouse fertilization rates as reported in preclinical research. nih.gov

Impact on Blastocyst Formation and Degeneration

Beyond fertilization, zuclomiphene has been shown to influence early embryogenesis, specifically the development and viability of the blastocyst. nih.gov The blastocyst is a critical structure in embryonic development, and any interference can lead to pregnancy failure.

The same comprehensive study on mouse embryos that demonstrated effects on fertilization also reported a dose-dependent decrease in the rate of blastocyst formation. nih.gov As the concentration of zuclomiphene in the culture medium increased, the ability of the embryos to develop to the blastocyst stage was significantly impaired. nih.govchemsrc.commedchemexpress.cn

Concurrently, the research observed a significant, dose-dependent increase in the rate of embryo degeneration. nih.gov This suggests that zuclomiphene not only hinders the progression to the blastocyst stage but also contributes to the breakdown and loss of early-stage embryos. nih.govresearchgate.net Again, no statistically significant differences were noted between the impacts of zuclomiphene and enclomiphene. nih.gov Further research in rabbits has also shown that treatment with clomiphene citrate can interfere with the development of blastocysts, potentially by affecting ovum maturation before ovulation. nih.gov

Table 2: Impact of Zuclomiphene on Mouse Blastocyst Development

Outcome Measured Effect with Increasing Zuclomiphene Concentration Statistical Significance
Blastocyst Formation Rate Dose-dependent decrease p < 0.02

This table summarizes the findings from preclinical mouse studies on how increasing concentrations of zuclomiphene affect blastocyst formation and degeneration rates. nih.gov

Advanced Analytical Methodologies and Metabolic Research

Development and Validation of Chromatographic-Mass Spectrometric Methods

The accurate quantification of zuclomiphene (B94539) and its isomers necessitates the development of highly specific and sensitive analytical methods. The use of deuterated internal standards, such as Zuclomiphene-d5, is a cornerstone of these methodologies, ensuring precision and accuracy by compensating for variations during sample preparation and analysis. chromatographyonline.comcerilliant.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the stereoselective quantification of clomiphene isomers and their metabolites in biological samples like plasma and urine. researchgate.netdshs-koeln.dejapsonline.com The development of these methods often involves in-house synthesis of reference compounds and stable isotope-labeled internal standards, including deuterated analogues. researchgate.net

Method validation is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), to ensure reliability. researchgate.net A typical LC-MS/MS method involves protein precipitation for sample preparation, followed by separation on a C18 reversed-phase column using a gradient elution with a mobile phase often consisting of acetonitrile (B52724) and aqueous formic acid. researchgate.netdshs-koeln.de Detection is achieved using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode. researchgate.netjapsonline.comjapsonline.com This setup allows for the specific detection and quantification of parent ions and their corresponding product ions. For instance, a validated method for clomiphene in plasma utilized parent/product ion transitions of m/z 406.18→100.11. japsonline.comjapsonline.com

The use of deuterated internal standards is critical in LC-MS/MS analysis to normalize for matrix effects and variations in the analytical process. chromatographyonline.com These stable isotopically labeled standards co-elute with the analyte of interest but are distinguishable by their different mass, ensuring accurate quantification. chromatographyonline.com

Table 1: LC-MS/MS Method Parameters for Clomiphene Isomer Quantification

ParameterDetails
Instrumentation Agilent 1100 series HPLC coupled to API 3200 mass spectrometer dshs-koeln.de
Column ZORBAX Eclipse plus C18, 1.8 µm researchgate.net or YMC-Pack C18-AM, 3µm japsonline.com
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water researchgate.netdshs-koeln.de
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.netjapsonline.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netjapsonline.com
Internal Standard Deuterated analogues researchgate.net or Nilotinib japsonline.comjapsonline.com
Sample Preparation Protein precipitation researchgate.net or Liquid-liquid extraction japsonline.com
Lower Limit of Quantification 0.06 ng/mL for clomiphene-N-oxides to 0.3 ng/mL for (E)-N-desethylclomiphene researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the identification of clomiphene metabolites in biological samples, particularly urine. scielo.brresearchgate.netscielo.br This method often requires a derivatization step to increase the volatility of the analytes, making them suitable for gas chromatography. researchgate.netresearchgate.netmdpi.com Silylation is a common derivatization technique. mdpi.com

In a study investigating clomiphene excretion, GC-MS analysis was performed on a Hewlett-Packard 6890 gas chromatograph coupled to a 5973 quadrupole mass spectrometer. scielo.brresearchgate.net The separation was achieved on a capillary column with a specific temperature program. scielo.brresearchgate.net The mass spectrometer was operated in electron impact (EI) mode, providing characteristic fragmentation patterns that aid in the structural elucidation of metabolites. researchgate.net

The use of deuterated internal standards is also beneficial in GC-MS to improve the precision of quantitative analysis. oup.com For instance, deuterated derivatization agents like d9-MSTFA can be used to create internal standards for silylated metabolites. researchgate.net

Metabolic Profiling and Fate Research in Animal Models

Animal models play a crucial role in elucidating the metabolic pathways and disposition of drugs like zuclomiphene. Studies in rats and baboons have provided significant insights into its biotransformation. dshs-koeln.denih.gov

Identification of Phase I and Phase II Metabolites

The metabolism of clomiphene isomers proceeds through both Phase I and Phase II reactions. dshs-koeln.de

Phase I Metabolism: This phase primarily involves oxidation reactions such as hydroxylation, N-deethylation, and N-oxidation, as well as methoxylation. dshs-koeln.dedshs-koeln.descielo.br In rats, N-desethylation and N-oxidation have been identified as metabolic steps. researchgate.net Studies have identified several Phase I metabolites, including:

4-hydroxyclomiphene (B10858560) dshs-koeln.de

4'-hydroxyclomiphene dshs-koeln.de

(E)-4-hydroxyclomiphene ((E)-4-OH-Clom) hiv-druginteractions.org

(E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom) hiv-druginteractions.org

hydroxyclomiphene scielo.br

hydroxymethoxyclomiphene scielo.brscielo.br

3-methoxy-4-hydroxy clomiphene dshs-koeln.de

Phase II Metabolism: Phase I metabolites can undergo conjugation reactions in Phase II to increase their water solubility and facilitate excretion. These reactions include glucuronidation and sulfation. dshs-koeln.dedshs-koeln.de Metabolites are often excreted as glucuronide and sulfate (B86663) conjugates. dshs-koeln.de

Investigation of Enzymatic Pathways Involved in Metabolism

The metabolism of clomiphene is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov

CYP2D6: This enzyme is a key player in the metabolism of both enclomiphene (B195052) and zuclomiphene. hiv-druginteractions.orgoup.com It is the major enzyme responsible for the formation of the active 4-hydroxy metabolites. oup.comresearchgate.net The genetic polymorphism of CYP2D6 can significantly influence the metabolic rate and, consequently, the clinical response to clomiphene. hiv-druginteractions.orgnih.govoup.com

CYP3A4 and CYP3A5: These enzymes are also involved in the metabolism of clomiphene, particularly zuclomiphene. researchgate.netnih.govpa2online.org

Other CYPs: CYP2C19, CYP2C8, and CYP2B6 have been shown to play a minor role in the metabolism of clomiphene. oup.com

The involvement of these enzymes has been confirmed through in vitro studies using human liver microsomes and recombinant CYP450 isozymes, as well as through inhibition experiments. hiv-druginteractions.orgoup.com

Table 2: Major Enzymes and Metabolites in Clomiphene Metabolism

EnzymeIsomer Primarily MetabolizedKey Metabolites Formed
CYP2D6 Enclomiphene nih.gov(E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomiphene hiv-druginteractions.orgoup.com
CYP3A4/5 Zuclomiphene nih.gov(E)-N-desethylclomiphene oup.com

Excretion Studies and Detection Windows in Biological Samples

Excretion studies have shown that clomiphene and its metabolites are eliminated from the body through both urine and feces. nih.govfda.gov Approximately half of an orally administered dose is excreted, with about 8% found in the urine and 42% in the feces. nih.govfda.gov

The detection window for clomiphene and its isomers can be lengthy. Zuclomiphene, having a longer half-life than enclomiphene, can be detected in the body for more than a month after a single dose. nih.govfda.gov In a study involving healthy males who received clomiphene citrate (B86180) for 30 days, the urinary detection window for zuclomiphene ranged from 121 to over 261 days. oup.comoup.comnih.gov This long detection window is likely due to the high lipophilicity of the compound, leading to its sequestration in adipose tissue and subsequent slow release. oup.com

Studies monitoring the excretion profiles of metabolites have found that 4-hydroxy-enclomiphene is a major metabolite excreted during the first day, while 3-methoxy-4-hydroxy-enclomiphene becomes the main metabolite in the following hours. dshs-koeln.de For doping control purposes, monitoring the glucuronide conjugates of both 4-hydroxy-enclomiphene and 3-methoxy-4-hydroxy-enclomiphene is recommended to extend the detection window. dshs-koeln.de

Structure-Activity Relationship (SAR) Studies of Zuclomiphene Analogs

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for elucidating the link between a molecule's chemical structure and its biological effects. For zuclomiphene and its analogs, which are classified as triphenylethylene (B188826) derivatives, SAR studies offer crucial understanding of their interaction with estrogen receptors (ERs) and the consequent pharmacological outcomes. blogspot.com These investigations involve systematic alterations to the parent compound's structure to assess how these changes affect receptor binding and functional activity.

Correlation of Structural Modifications with Receptor Affinity

The binding affinity of zuclomiphene analogs to estrogen receptors, particularly ERα and ERβ, is a primary determinant of their effectiveness and mode of action. scienceopen.com The triphenylethylene core of zuclomiphene presents multiple sites for chemical modification, including the phenyl rings and the aminoethoxy side chain. blogspot.com The spatial arrangement of these components is critical for high-affinity binding to the estrogen receptor.

Modifications to the diethylaminoethoxy side chain have been shown to influence affinity for both the estrogen receptor and the antiestrogen-binding site (AEBS). nih.gov For instance, converting the ether linkage in the side chain to an amine increases affinity for the estrogen receptor but significantly decreases affinity for the AEBS. nih.gov Similarly, extending the side chain from a diethylaminoethoxy to a diethylaminoproproxy group can increase the relative binding affinity for the estrogen receptor threefold. nih.gov Deethylation of the side chain, however, reduces affinity for both binding sites. nih.gov

The orientation of the phenyl rings and the nature of the aminoethoxy side chain substituent are crucial for high-affinity binding. blogspot.com Studies on related triphenylethylene compounds suggest that the aminoethoxy side chain is important for activity. researchgate.net The presence of a hydroxyl group on one of the phenyl rings can also enhance estrogenic activity. blogspot.com

Table 1: Correlation of Structural Modifications of Zuclomiphene Analogs with Receptor Affinity
Structural ModificationEffect on Estrogen Receptor (ER) AffinityEffect on Antiestrogen-Binding Site (AEBS) AffinitySupporting Evidence
Conversion of ether linkage to an amineIncreasedMarkedly reducedAnalog 10222 showed a 5% relative binding affinity for ER compared to enclomiphene's 2%, but only 15% for AEBS compared to enclomiphene's 140%. nih.gov
Extension of side chain to diethylaminoproproxyIncreased (3-fold)Reduced by 66%Analog 6866 demonstrated a 6% relative binding affinity for ER versus enclomiphene's 2%, but its AEBS affinity was 45% compared to 140% for enclomiphene. nih.gov
Deethylation of the side chainReduced by 65-70%Reduced by 65-70%Analog 9599 showed reduced affinity for both receptor sites. nih.gov
Introduction of a para-amino group into the A-ringHigh affinity to both ERα and ERβNot specifiedDianiline 12d exhibited high affinity to both ERα (EC50 = 72.1 nM) and ERβ (EC50 = 70.8 nM). iu.edu

Relationship Between Chemical Structure and Observed Biological Activity in Preclinical Assays

The biological activity of zuclomiphene analogs in preclinical assays is directly linked to their structural characteristics and receptor affinities. nih.gov These assays, frequently performed using cell-based models like MCF-7 human mammary carcinoma cells or animal models, help to delineate the estrogenic or antiestrogenic nature of these compounds. nih.govnih.gov

Zuclomiphene, the (Z)-isomer of clomiphene, is known to be predominantly estrogenic. nih.govresearchgate.net In contrast, enclomiphene, the (E)-isomer, is primarily antiestrogenic. nih.govresearchgate.net This stereoisomerism highlights how the three-dimensional arrangement of a molecule dictates its biological function. The spatial positioning of the alkylaminoethoxy side chain is considered fundamentally important for determining whether the compound will act as an agonist or an antagonist. nih.gov

In preclinical studies using MCF-7 cells, the antitumor activity of clomiphene analogs at low doses correlated with their relative binding affinity for the estrogen receptor. nih.gov At these concentrations, the growth-inhibitory effects of most analogs were reversible by estradiol (B170435). nih.gov However, at higher doses, the antitumor activity became irreversible by estradiol and showed some correlation with affinity for the antiestrogen-binding site, suggesting a different mechanism of action. nih.gov Zuclomiphene, in particular, became the most potent inhibitor at these higher concentrations. nih.gov

Studies in immature rats have also been used to classify the estrogenic and antiestrogenic properties of these compounds based on their effects on uterine weight. nih.gov Zuclomiphene was found to be predominantly estrogenic in this model, though an antiestrogenic effect could be demonstrated at certain doses. nih.gov The introduction of a hydroxyl group on a phenyl ring in a position equivalent to the 3-phenolic hydroxyl of estradiol is a general predictor of potent estrogenic or antiestrogenic activity. psu.edu

Table 2: Relationship Between Chemical Structure and Preclinical Biological Activity of Zuclomiphene Analogs
Structural Feature / CompoundObserved Biological ActivityPreclinical Assay ModelMechanistic Insight
Zuclomiphene (cis-isomer)Predominantly estrogenic; becomes most potent antitumor agent at higher, estrogen-irreversible doses. nih.govnih.govMCF-7 human mammary carcinoma cells; Immature rat uterine weight test. nih.govnih.govAt low doses, activity is related to ER affinity. nih.gov At high doses, activity may involve the AEBS. nih.gov The cis-isomer configuration is associated with estrogenic properties. nih.gov
Enclomiphene (trans-isomer)Antiestrogenic. nih.govImmature rat uterine weight test. nih.govThe trans-isomer configuration is associated with antiestrogenic properties. nih.gov
Analog 6866 (diethylaminoproproxy side chain)Potent antitumor activity at low, estrogen-reversible doses. nih.govMCF-7 human mammary carcinoma cells. nih.govActivity at low doses correlates with its high affinity for the estrogen receptor. nih.gov
Analog 10222 (amine linkage in side chain)Antitumor activity at low, estrogen-reversible doses. nih.govMCF-7 human mammary carcinoma cells. nih.govActivity at low doses correlates with its increased affinity for the estrogen receptor. nih.gov

Theoretical Considerations and Future Research Directions

Computational Modeling and in silico Studies of Zuclomiphene-d5 and its Analogs

Computational modeling and in silico studies are indispensable tools for predicting the behavior of drug molecules and guiding experimental research. For Zuclomiphene-d5 and its analogs, these approaches can provide valuable insights into several key areas:

Predicting Metabolic Fate: In silico models can help predict how deuteration at specific sites on the zuclomiphene (B94539) molecule will affect its metabolic pathways. dovepress.com By simulating interactions with metabolic enzymes, particularly cytochrome P450 (CYP450) enzymes, researchers can identify which positions are most susceptible to metabolism and how deuteration might alter this, potentially leading to a longer half-life and reduced formation of certain metabolites. dovepress.com

Receptor Binding and Activity: Molecular docking simulations can model the binding of Zuclomiphene-d5 to estrogen receptors (ERα and ERβ) and other potential targets. nih.gov These studies can help predict whether deuteration alters the binding affinity or the conformational changes induced in the receptor, which are crucial for its agonist or antagonist activity. nih.gov

Structure-Activity Relationships (SAR): By creating virtual libraries of deuterated and non-deuterated zuclomiphene analogs, computational models can help establish robust SARs. nih.gov This can accelerate the design of new compounds with optimized properties.

Recent advancements in deep learning and chemical-protein network-based descriptors are enhancing the predictive power of these models, allowing for more accurate screening of potential synergistic or antagonistic effects of chemical mixtures. nih.gov

Modeling ApproachApplication to Zuclomiphene-d5Potential Insights
Molecular DockingSimulating binding to estrogen receptors (ERα, ERβ)Predicting binding affinity and conformational changes.
Pharmacokinetic ModelingPredicting absorption, distribution, metabolism, and excretion (ADME)Estimating half-life and potential for drug-drug interactions. preprints.orguniversiteitleiden.nl
Quantitative Structure-Activity Relationship (QSAR)Analyzing relationships between molecular structure and biological activityIdentifying key structural features for desired therapeutic effects. preprints.org

Exploration of Novel Deuteration Strategies for Therapeutic Candidates

The strategic placement of deuterium (B1214612) atoms in a drug molecule can significantly enhance its pharmacokinetic profile. nih.govinformaticsjournals.co.in This "deuterium switch" is a growing area of pharmaceutical research. nih.gov The primary benefit of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve breaking a carbon-hydrogen (C-H) bond. advancedsciencenews.com

Future research in this area for compounds like Zuclomiphene-d5 could involve:

Site-Selective Deuteration: Developing synthetic methods to introduce deuterium at specific, metabolically vulnerable positions on the molecule is a key challenge. d-nb.info Recent advances include the use of catalysts to achieve high selectivity. advancedsciencenews.com

Multi-Deuteration: Investigating the effects of incorporating multiple deuterium atoms at various positions to further enhance metabolic stability.

The development of deuterated drugs has seen success with the FDA approval of agents like deutetrabenazine, which demonstrated a favorable safety profile compared to its non-deuterated counterpart. dovepress.com

Deuteration StrategyDescriptionPotential Advantage for Therapeutic Candidates
Site-Selective DeuterationTargeted placement of deuterium at metabolically weak spots. nih.govImproved metabolic stability and potentially reduced off-target effects. nih.gov
Kinetic Isotope EffectSlowing of bond-breaking reactions involving the C-D bond. advancedsciencenews.comIncreased drug half-life and exposure. dovepress.com
"Deuterium-Switch" ApproachCreating deuterated versions of existing drugs. nih.govPotential for improved efficacy and safety profiles. nih.gov

Comparative Studies of Isomeric Effects Across Diverse Preclinical Models

Clomiphene citrate (B86180) is a mixture of two geometric isomers, zuclomiphene (cis-isomer) and enclomiphene (B195052) (trans-isomer), each with distinct pharmacological properties. researchgate.net Zuclomiphene is generally considered to have estrogenic (agonist) effects, while enclomiphene is primarily anti-estrogenic (antagonist). researchgate.netresearchgate.net Zuclomiphene also has a significantly longer half-life than enclomiphene. oup.com

Future preclinical research should focus on:

Tissue-Specific Effects: Investigating how the isomeric ratio and deuteration affect different tissues, such as the uterus, bone, and brain. scienceopen.comresearchgate.net Studies in ovariectomized rodent models, for example, can reveal effects on bone density. scienceopen.com

Diverse Disease Models: Evaluating the isomeric effects in a range of preclinical models beyond fertility, such as those for osteoporosis, breast cancer, and neurological conditions where estrogen signaling plays a role.

A mouse study demonstrated that the two isomers have different dispositions and tissue absorption profiles after ingestion, leading to distinct biological effects. researchgate.net

Advanced Methodologies for Isotope Tracing in Complex Biological Systems

Isotope tracing is a powerful technique for tracking the metabolic fate of molecules within a biological system. bitesizebio.com The use of stable isotopes like deuterium (²H) allows researchers to follow the journey of a labeled compound without the need for radioactivity. nih.gov

Advanced methodologies that can be applied to the study of Zuclomiphene-d5 include:

High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between molecules with very small mass differences, enabling the precise tracking of deuterated compounds and their metabolites. nih.gov

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): NanoSIMS allows for the imaging of isotope distribution at a subcellular level, providing a detailed picture of where a drug localizes within cells and tissues. nih.gov

Stimulated Raman Scattering (SRS) Microscopy: SRS is an optical imaging technique that can visualize the distribution of deuterated molecules in real-time, offering dynamic insights into metabolic processes. researchgate.net

These techniques can help answer fundamental questions about how Zuclomiphene-d5 is absorbed, distributed, metabolized, and eliminated from the body. creative-proteomics.comnih.gov

MethodologyPrincipleApplication in Zuclomiphene-d5 Research
High-Resolution Mass Spectrometry (HRMS)Separates ions based on their mass-to-charge ratio with high precision. nih.govIdentifying and quantifying Zuclomiphene-d5 and its metabolites in biological samples. nih.gov
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)Measures the isotopic composition of a sample's surface with high spatial resolution. nih.govVisualizing the subcellular localization of Zuclomiphene-d5. nih.gov
Stimulated Raman Scattering (SRS) MicroscopyDetects vibrational signatures of molecules, including the C-D bond. researchgate.netReal-time imaging of Zuclomiphene-d5 distribution and metabolism in living tissues. researchgate.net
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Monitors the exchange of hydrogens for deuterium in a protein to probe its structure and dynamics. acs.orgInvestigating how Zuclomiphene-d5 binding affects the conformation of the estrogen receptor. acs.org

Investigation of Zuclomiphene's Role in Specific Signaling Pathways Beyond Estrogen Receptors

While zuclomiphene's primary targets are estrogen receptors, evidence suggests it may have off-target effects and interact with other signaling pathways. medchemexpress.com For instance, some selective estrogen receptor modulators (SERMs) have been found to inhibit Ebola virus replication, an effect hypothesized to be independent of their ER activity. nih.gov Additionally, clomiphene has been shown to inhibit sterol biosynthesis in plants. researchgate.net

Future investigations should explore:

G-Protein Coupled Estrogen Receptor (GPER): Investigating the interaction of Zuclomiphene-d5 with GPER, which mediates non-genomic estrogen signaling. nih.gov

Aryl Hydrocarbon Receptor (AhR): Exploring potential crosstalk between the AhR pathway and zuclomiphene, as this pathway is known to interact with ER signaling. journal-jams.org

Understanding these non-canonical pathways is crucial for a comprehensive understanding of zuclomiphene's biological activities and for identifying potential new therapeutic applications.

Q & A

Q. What are the validated analytical methods for characterizing Zuclomiphene-d5 (citrate) purity and stability in experimental settings?

To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantitative analysis of isotopic purity (d5 labeling). Stability studies under varying pH and temperature conditions require validated protocols, such as accelerated degradation assays, with data cross-referenced against nuclear magnetic resonance (NMR) for structural integrity . Citrate counterion interactions should be monitored via Fourier-transform infrared spectroscopy (FTIR) to detect shifts in carboxylate bonding .

Q. How should researchers design in vitro assays to evaluate Zuclomiphene-d5’s receptor-binding specificity?

Use competitive binding assays with estrogen receptor (ER) isoforms (ERα/ERβ) and labeled ligands (e.g., tritiated estradiol). Include control experiments with unlabeled Zuclomiphene to validate deuterium-induced kinetic isotope effects. Data normalization to citrate-free analogs is critical to isolate the citrate’s role in solubility and binding kinetics .

Q. What are the best practices for synthesizing Zuclomiphene-d5 citrate with high isotopic enrichment?

Deuterium incorporation at specific positions requires optimized catalytic exchange conditions (e.g., D₂O, Pd/C, elevated temperatures). Post-synthesis, citrate salt formation should be conducted in anhydrous ethanol to prevent hydrolysis. Purity must be confirmed via LC-MS and differential scanning calorimetry (DSC) to verify citrate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in Zuclomiphene-d5’s pharmacokinetic data across different model organisms?

Discrepancies in absorption or metabolism may arise from species-specific differences in citrate transporters (e.g., SLC13A5) or cytochrome P450 activity. A tiered approach is recommended:

  • Compare in vitro permeability (Caco-2 assays) with in vivo bioavailability studies.
  • Use knockout models to isolate citrate’s role in paracellular transport via tight junction modulation .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variability .

Q. What experimental strategies optimize Zuclomiphene-d5 citrate formulations for enhanced blood-brain barrier (BBB) penetration?

Citrate’s chelation of divalent cations (e.g., Ca²⁺) may transiently disrupt BBB tight junctions, as observed in aluminum citrate studies . To exploit this:

  • Co-administer Zuclomiphene-d5 with calcium channel blockers to assess permeability changes.
  • Use dynamic contrast-enhanced MRI in rodent models to quantify BBB opening kinetics.
  • Validate findings with microdialysis to measure free drug concentrations in cerebrospinal fluid .

Q. How should researchers address conflicting data on Zuclomiphene-d5’s estrogenic vs. anti-estrogenic effects in tissue-specific contexts?

Tissue-selective activity may result from ER co-regulator recruitment or citrate-mediated metabolic shifts. To dissect mechanisms:

  • Perform transcriptomic profiling (RNA-seq) in ER-positive cell lines treated with/without citrate.
  • Use CRISPR-interference (CRISPRi) to silence citrate lyase in target tissues and assess phenotype reversibility.
  • Cross-reference results with clinical data from clomiphene citrate studies, noting isomer-specific differences .

Q. What methodologies are critical for evaluating Zuclomiphene-d5’s off-target effects in high-throughput screening (HTS)?

Implement a dual screening strategy:

  • Primary screen : Use ER-focused luciferase reporter assays with citrate buffer controls.
  • Counter-screen : Assess activity against non-target nuclear receptors (e.g., PPARγ, AR) via time-resolved fluorescence resonance energy transfer (TR-FRET).
  • Data should be normalized to deuterium-free analogs to isolate isotopic effects .

Methodological Considerations

Q. How can researchers ensure reproducibility in Zuclomiphene-d5 citrate studies when reporting negative results?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Provide raw spectral data (NMR, MS) in supplementary materials.
  • Detail citrate concentration gradients in buffer preparations.
  • Disclose batch-to-batch variability in deuterium enrichment (≥98% required for publication) .

Q. What statistical frameworks are recommended for meta-analyses of Zuclomiphene-d5’s preclinical data?

Use a modified Delphi approach to harmonize disparate datasets:

  • Conduct iterative expert surveys to weight variables (e.g., dosing regimen, model validity).
  • Apply mixed-effects models to account for inter-study heterogeneity.
  • Report confidence intervals using the Hartung-Knapp-Sidik-Jonkman method for small sample sizes .

Ethical and Reporting Standards

Q. How should researchers cite prior clomiphene citrate studies when proposing Zuclomiphene-d5 mechanisms?

Clearly differentiate between zuclomiphene (cis-isomer) and enclomiphene (trans-isomer) in citations. Use IUPAC nomenclature to avoid ambiguity and reference primary patents (e.g., US 3,274,213) for synthetic routes. Cross-validate claims with deuterium-specific pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.